molecular formula C15H13BrO B2662644 2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one CAS No. 864851-78-5

2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one

Cat. No.: B2662644
CAS No.: 864851-78-5
M. Wt: 289.172
InChI Key: PRKMEKBNZGFFJV-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to another phenyl ring

Scientific Research Applications

2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

Without specific context, it’s hard to determine the mechanism of action of this compound. If it’s a drug, its mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

As with any chemical, handling “2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but it’s generally good practice to avoid skin and eye contact, inhalation, and ingestion of chemical substances .

Future Directions

The potential uses and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a lead compound in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 2-bromobenzoyl chloride reacts with 4-methylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired ketone. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-bromophenyl)benzoic acid.

    Reduction: Formation of 2-(2-bromophenyl)-1-(4-methylphenyl)ethanol.

    Substitution: Formation of compounds like 2-(2-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Fluorophenyl)-1-(4-methylphenyl)ethan-1-one: Contains a fluorine atom instead of bromine.

    2-(2-Iodophenyl)-1-(4-methylphenyl)ethan-1-one: Contains an iodine atom instead of bromine.

Uniqueness

2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

2-(2-bromophenyl)-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKMEKBNZGFFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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